PF-5006739
CAS No.: 1293395-67-1
Cat. No.: VC0539276
Molecular Formula: C22H22FN7O
Molecular Weight: 419.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1293395-67-1 |
---|---|
Molecular Formula | C22H22FN7O |
Molecular Weight | 419.5 g/mol |
IUPAC Name | 4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine |
Standard InChI | InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27) |
Standard InChI Key | XPWHRQHBPRSUAW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 |
Canonical SMILES | C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Identity
PF-5006739 is chemically identified as 4-[4-(4-Fluorophenyl)-1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-imidazol-5-yl]-2-pyrimidinamine . This novel compound belongs to the class of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives that were specifically designed using structure-based drug design approaches . The compound is registered with CAS number 1293395-67-1, which serves as its unique identifier in chemical databases and regulatory documentation .
Physical and Molecular Properties
PF-5006739 possesses specific physical and molecular characteristics that contribute to its pharmacological profile. These properties are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C22H22FN7O |
Molecular Weight | 419.4548 g/mol |
Physical State | Solid |
Purity (Commercial) | ≥98% |
CAS Number | 1293395-67-1 |
The compound contains a fluorophenyl group, an imidazole ring, a pyrimidinamine moiety, and a piperidinyl group substituted with an isoxazolylmethyl group, creating a complex structure optimized for target binding .
Pharmacological Profile
Mechanism of Action
PF-5006739 functions primarily as a dual inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), two closely related serine/threonine kinases that play crucial roles in regulating circadian rhythms and other physiological processes . These kinases are instrumental in controlling the phosphorylation status of clock proteins, particularly PER proteins, which are central components of the molecular circadian clock mechanism .
By inhibiting CK1δ/ε, PF-5006739 modulates the phosphorylation and subsequent degradation of PER proteins, thereby influencing the timing and amplitude of circadian oscillations . This mechanism explains the compound's observed effects on circadian phase-shifting and rhythm enhancement in both cellular and animal models.
Potency and Selectivity
A distinguishing feature of PF-5006739 is its exceptional potency against its target kinases. The compound demonstrates remarkable in vitro inhibitory activity with IC50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε . This approximately 4-fold selectivity for CK1δ over CK1ε may contribute to its specific pharmacological profile.
More importantly, PF-5006739 exhibits high selectivity across the kinome, addressing a significant challenge in kinase inhibitor development. This selectivity profile enhances its potential as a therapeutic agent by minimizing off-target effects, which have historically limited the clinical utility of many kinase inhibitors .
Preclinical Research Findings
Circadian Rhythm Modulation
One of the most well-documented effects of PF-5006739 is its ability to modulate circadian rhythms. In preclinical studies, the compound demonstrated robust centrally mediated circadian rhythm phase-delaying effects in both nocturnal and diurnal animal models . This property is directly related to its inhibition of CK1δ/ε, which are known regulators of the molecular clock machinery.
In cellular models, PF-5006739 enhanced mPER2::Luc bioluminescence in damped adipose tissue explants, indicating its ability to reinforce molecular clock oscillations . This reinforcement of circadian rhythmicity may underlie some of its beneficial effects in metabolic models.
Addiction-Related Behaviors
Another significant finding in preclinical research is PF-5006739's ability to attenuate drug-seeking behaviors. The compound dose-dependently reduced opioid drug-seeking behavior in a rodent operant reinstatement model where animals were trained to self-administer fentanyl . This effect suggests potential applications in addiction treatment, particularly for opioid dependence.
The connection between CK1δ/ε inhibition and reduced drug-seeking behavior highlights an intriguing link between circadian rhythm regulation and reward processing in the brain. This relationship opens new avenues for exploring chronotherapeutic approaches to addiction treatment .
Metabolic Effects
Research has also revealed promising metabolic effects of PF-5006739, particularly in models of obesity and metabolic dysfunction. In diet-induced obese (DIO) mice, daily administration of PF-5006739 (10 mg/kg/day, subcutaneously at ZT10) for three weeks significantly improved glucose tolerance during glucose tolerance tests (GTT) .
Similar improvements were observed in leptin-deficient ob/ob mice, another model of obesity. Importantly, these beneficial effects on glucose metabolism occurred without significant changes in body weight, food intake, feeding behavior, or activity profiles . The compound's effects appeared to be specific to metabolically compromised states, as no difference in glucose clearance was observed in lean control mice treated with PF-5006739 compared to vehicle-treated controls .
Dosing and Administration in Preclinical Studies
In preclinical studies, PF-5006739 has been administered using specific dosing protocols designed to achieve optimal effects on target systems. Most studies utilized a dose of 10 mg/kg/day administered subcutaneously at ZT10 (10 hours after lights on in a 12-hour light/12-hour dark cycle) . This timing and dose were selected to achieve central nervous system target occupancy above 50% for CK1δ/ε.
The selection of ZT10 for administration is particularly significant given the compound's effects on circadian rhythms. This timing allows for maximal phase-shifting effects, as it corresponds to a sensitive period in the circadian cycle for phase delays . The chronicization of treatment (typically 2-3 weeks) in these studies suggests that sustained modulation of circadian rhythms may be necessary for observing certain therapeutic effects, particularly those related to metabolic improvements.
Comparative Advantages
PF-5006739 represents a significant advancement in the development of brain-penetrant kinase inhibitors with high selectivity. The compound addresses several limitations that have historically hindered the development of CNS-active kinase inhibitors:
-
Brain penetration: PF-5006739 demonstrates sufficient brain penetration to achieve greater than 50% target occupancy at the doses used in preclinical studies .
-
Kinome selectivity: The compound exhibits exceptional selectivity across the kinome, minimizing off-target effects that have limited the utility of many kinase inhibitors .
-
Dual inhibition: By targeting both CK1δ and CK1ε, PF-5006739 provides comprehensive modulation of these closely related kinases, which may be advantageous compared to isoform-specific inhibitors .
These comparative advantages position PF-5006739 as a promising candidate for further development and potential clinical translation.
Future Research Directions
Based on the preclinical findings, several promising directions for future research with PF-5006739 emerge:
-
Clinical evaluation: Translating the preclinical findings to human studies represents the next logical step in development. Initial human studies could focus on safety, tolerability, and pharmacokinetics, followed by proof-of-concept studies in circadian rhythm disorders.
-
Expanded metabolic investigations: Further characterization of the compound's effects on glucose metabolism, insulin signaling, and lipid homeostasis could reveal additional therapeutic applications in metabolic disorders.
-
Addiction treatment: The promising results in opioid reinstatement models warrant further investigation into PF-5006739's potential as a treatment for substance use disorders, particularly opioid addiction.
-
Circadian medicine applications: Exploring the compound's utility in conditions characterized by circadian disruption, such as shift work disorder, jet lag, and delayed sleep phase syndrome, represents another promising avenue.
-
Combination therapies: Investigating potential synergistic effects of PF-5006739 with other therapeutic agents could yield novel treatment strategies for complex disorders with circadian components.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume